molecular formula C8H12Cl2O B134844 Cyclohexanecarbonyl chloride, 4-chloro-2-methyl-, (1alpha,2alpha,4beta)-(9CI) CAS No. 130422-92-3

Cyclohexanecarbonyl chloride, 4-chloro-2-methyl-, (1alpha,2alpha,4beta)-(9CI)

Cat. No. B134844
CAS RN: 130422-92-3
M. Wt: 195.08 g/mol
InChI Key: ROBADLDREDEXIA-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexanecarbonyl chloride, 4-chloro-2-methyl-, (1alpha,2alpha,4beta)-(9CI) is a chemical compound that has gained significant attention in the field of scientific research. It is a versatile compound that has been used in various applications, including organic synthesis, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Cyclohexanecarbonyl chloride, 4-chloro-2-methyl-, (1alpha,2alpha,4beta)-(9CI) involves the formation of a covalent bond with the target molecule. This covalent bond leads to the inhibition of the target molecule's function, resulting in the desired effect.
Biochemical and Physiological Effects:
Cyclohexanecarbonyl chloride, 4-chloro-2-methyl-, (1alpha,2alpha,4beta)-(9CI) has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases. It has also been shown to have antiviral properties and has been used in the development of antiviral agents.

Advantages and Limitations for Lab Experiments

One of the advantages of using Cyclohexanecarbonyl chloride, 4-chloro-2-methyl-, (1alpha,2alpha,4beta)-(9CI) in lab experiments is its versatility. It can be used in various applications, including organic synthesis and pharmaceuticals. However, one of the limitations is its toxicity. It can be harmful if inhaled or ingested and should be handled with care.

Future Directions

There are several future directions for the use of Cyclohexanecarbonyl chloride, 4-chloro-2-methyl-, (1alpha,2alpha,4beta)-(9CI) in scientific research. One direction is the development of new pharmaceuticals using Cyclohexanecarbonyl chloride, 4-chloro-2-methyl-, (1alpha,2alpha,4beta)-(9CI) as a key reagent. Another direction is the investigation of its potential as an agrochemical. Additionally, further research can be conducted to explore its potential as a catalyst in organic synthesis reactions.
Conclusion:
Cyclohexanecarbonyl chloride, 4-chloro-2-methyl-, (1alpha,2alpha,4beta)-(9CI) is a versatile compound that has gained significant attention in the field of scientific research. It has been extensively used in various applications, including organic synthesis, pharmaceuticals, and agrochemicals. Its mechanism of action involves the formation of a covalent bond with the target molecule, leading to the inhibition of the target molecule's function. It has various biochemical and physiological effects, including anti-inflammatory and antiviral properties. While it has several advantages, such as its versatility, it also has limitations, such as its toxicity. There are several future directions for the use of Cyclohexanecarbonyl chloride, 4-chloro-2-methyl-, (1alpha,2alpha,4beta)-(9CI) in scientific research, including the development of new pharmaceuticals and exploration of its potential as an agrochemical and catalyst in organic synthesis reactions.

Synthesis Methods

The synthesis of Cyclohexanecarbonyl chloride, 4-chloro-2-methyl-, (1alpha,2alpha,4beta)-(9CI) involves the reaction of cyclohexanone with thionyl chloride and phosphorus pentachloride. The reaction takes place in the presence of a solvent, such as dichloromethane or chloroform, at a low temperature. The resulting compound is a colorless liquid that is soluble in organic solvents.

Scientific Research Applications

Cyclohexanecarbonyl chloride, 4-chloro-2-methyl-, (1alpha,2alpha,4beta)-(9CI) has been extensively used in scientific research for various applications. It is commonly used as a reagent in organic synthesis, particularly in the preparation of amides, esters, and ketones. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antiviral agents.

properties

CAS RN

130422-92-3

Molecular Formula

C8H12Cl2O

Molecular Weight

195.08 g/mol

IUPAC Name

(1R,2S,4R)-4-chloro-2-methylcyclohexane-1-carbonyl chloride

InChI

InChI=1S/C8H12Cl2O/c1-5-4-6(9)2-3-7(5)8(10)11/h5-7H,2-4H2,1H3/t5-,6+,7+/m0/s1

InChI Key

ROBADLDREDEXIA-RRKCRQDMSA-N

Isomeric SMILES

C[C@H]1C[C@@H](CC[C@H]1C(=O)Cl)Cl

SMILES

CC1CC(CCC1C(=O)Cl)Cl

Canonical SMILES

CC1CC(CCC1C(=O)Cl)Cl

synonyms

Cyclohexanecarbonyl chloride, 4-chloro-2-methyl-, (1alpha,2alpha,4beta)- (9CI)

Origin of Product

United States

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